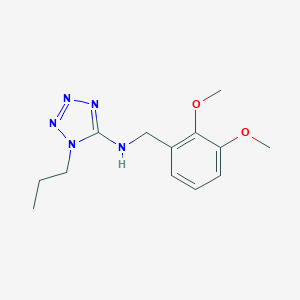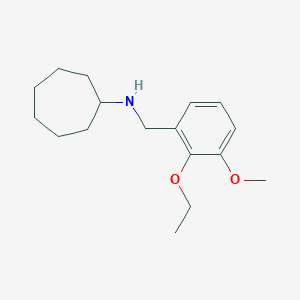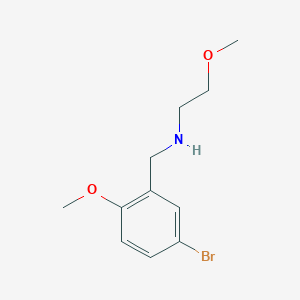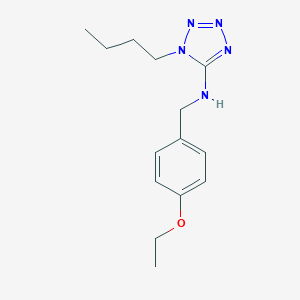![molecular formula C12H17NO2 B503762 N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine CAS No. 880812-90-8](/img/structure/B503762.png)
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine is a liquid at room temperature . It has a molecular weight of 207.27 . The InChI code for this compound is 1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 .Scientific Research Applications
1. CNS Biological Target Applications
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine and similar cyclopropanamine compounds have been studied for their potential therapeutic applications in central nervous system (CNS) disorders. They are known to inhibit Lysine-specific demethylase-1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation. These compounds are explored as novel therapeutic agents for diseases such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
2. Enzyme Inhibition and Treatment of Neurodegenerative Diseases
Bromophenol derivatives with cyclopropyl moiety, related to the chemical structure of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine, have been effective inhibitors of carbonic anhydrase and acetylcholinesterase (AChE) enzymes. These enzymes are targeted in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The compounds synthesized in this study showed significant inhibition potential, indicating their therapeutic applicability in such conditions (Boztaş et al., 2019).
3. Cytochrome P450 Enzyme Metabolism
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine and its derivatives have been studied for their metabolic pathways involving cytochrome P450 enzymes. Understanding these pathways is crucial for predicting drug-drug interactions and for the development of safer pharmaceutical agents (Nielsen et al., 2017).
4. Neuropharmacology of Hallucinogenic Compounds
In the realm of neuropharmacology, certain derivatives of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine, specifically NBOMe hallucinogens, have been compared with their 2C counterparts in male rats. The study sheds light on their affinity for 5-HT2A receptors and their potential implications in inducing hallucinogenic effects, offering insights into their potency and behavior in biological systems (Elmore et al., 2018).
5. Catalytic Applications in Chemical Synthesis
Cyclopropanamine compounds, structurally related to N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine, have been employed as catalysts in chemical reactions, indicating their versatility and utility in synthetic chemistry. For instance, cyclopropenimine was used to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, demonstrating the potential of these compounds in precise chemical synthesis (Bandar & Lambert, 2013).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314 and H318, which mean it causes severe skin burns and eye damage, and causes serious eye damage, respectively . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-3-9(12(7-11)15-2)8-13-10-4-5-10/h3,6-7,10,13H,4-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUFIKVIDUKIGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{[(3-Methyl-2-thienyl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B503679.png)
![N-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503680.png)
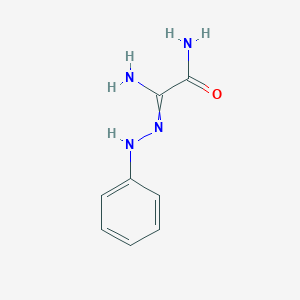
![N-(5-chloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503686.png)
![N-(2-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503687.png)
![N-(4-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503688.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B503690.png)
![N-tert-butyl-2-{2-methoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503691.png)
![2-(2-Bromo-6-methoxy-4-{[(pyridin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503692.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503693.png)
